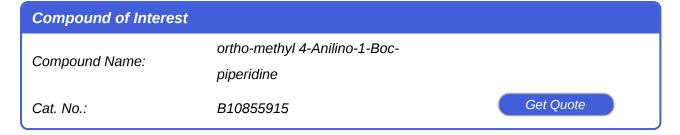


Technical Guide: Physical Properties of orthomethyl 4-Anilino-1-Boc-piperidine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ortho-methyl 4-Anilino-1-Boc-piperidine, also known by its IUPAC name tert-butyl 4-((2-methylphenyl)amino)piperidine-1-carboxylate, is a chemical intermediate recognized for its role as a precursor in the synthesis of fentanyl analogs, specifically ortho-methylfentanyl.[1][2] Its chemical structure consists of a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted at the 4-position with an ortho-methylanilino group. This guide provides a comprehensive overview of its known physical properties, drawing from available chemical databases and supplier information.

Chemical and Physical Properties

The physical characteristics of **ortho-methyl 4-Anilino-1-Boc-piperidine** are crucial for its handling, storage, and application in synthetic chemistry. A summary of these properties is presented below.

Data Presentation



Property	Value	Source
Molecular Formula	C17H26N2O2	PubChem[3]
Molecular Weight	290.40 g/mol	NPS Discovery[4]
CAS Number	1154101-90-2	NPS Discovery[4]
Appearance	White powder or crystalline solid	NPS Discovery[4]
Melting Point	Not experimentally reported in available literature. A related compound, 4-Bocaminopiperidine, has a melting point of 161.3–163.3°C after crystallization.	-
Boiling Point	415.2 ± 38.0 °C (Predicted at 760 Torr)	ChemicalBook
Density	1.092 ± 0.06 g/cm³ (Predicted at 25°C, 760 Torr)	ChemicalBook
Solubility	DMF: 20 mg/mLDMSO: 10 mg/mLEthanol: 20 mg/mL	Cayman Chemical[1]
рКа	Not experimentally reported in available literature.	-
XLogP3	3.7	PubChem[3]

Experimental Protocols

Detailed experimental protocols for determining the key physical properties cited above are outlined below. These are generalized methods applicable to a crystalline organic solid like **ortho-methyl 4-Anilino-1-Boc-piperidine**.

Melting Point Determination



The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

- Sample Preparation: A small amount of the finely powdered crystalline solid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
- Measurement: The sample is heated at a controlled rate. The temperature at which the
 substance begins to melt and the temperature at which it is completely liquid are recorded as
 the melting point range. For an unknown substance, a preliminary rapid heating can be
 performed to determine an approximate range, followed by a slower, more precise
 measurement.

Solubility Determination

The solubility of an organic compound is typically determined by observing its behavior in various solvents.

- Sample Preparation: A small, accurately weighed amount of the solid (e.g., 1-5 mg) is placed in a vial.
- Solvent Addition: A measured volume of the solvent (e.g., DMF, DMSO, or Ethanol) is added incrementally.
- Observation: The mixture is agitated, and the point at which the solid completely dissolves is noted. Solubility is then expressed in terms of mass per unit volume (e.g., mg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a common analytical technique for the identification and purity assessment of volatile and semi-volatile compounds.

• Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol.



- Injection: A small volume of the sample is injected into the gas chromatograph.
- Separation: The compound travels through a capillary column, where it is separated from other components based on its boiling point and interaction with the stationary phase.
- Detection: The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) Analysis

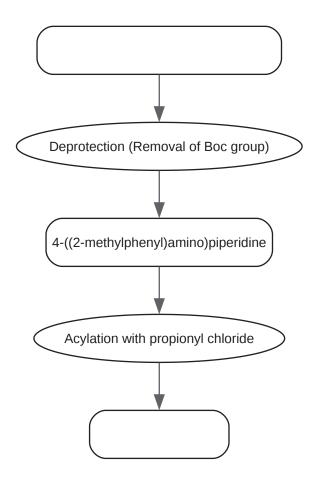
LC-QTOF-MS is a powerful technique for the identification and characterization of a wide range of compounds, including those that are not amenable to GC-MS.

- Sample Preparation: A solution of the compound is prepared in a suitable mobile phase.
- Injection and Separation: The sample is injected into the liquid chromatograph and separated on a column based on its affinity for the stationary and mobile phases.
- Detection: The eluent from the LC column is introduced into the QTOF mass spectrometer.
 This instrument provides high-resolution and accurate mass measurements of both the parent ion and its fragment ions, allowing for confident identification and structural elucidation.

Mandatory Visualization Synthetic Pathway of ortho-methylfentanyl

The following diagram illustrates the role of **ortho-methyl 4-Anilino-1-Boc-piperidine** as a key precursor in the synthesis of ortho-methylfentanyl.





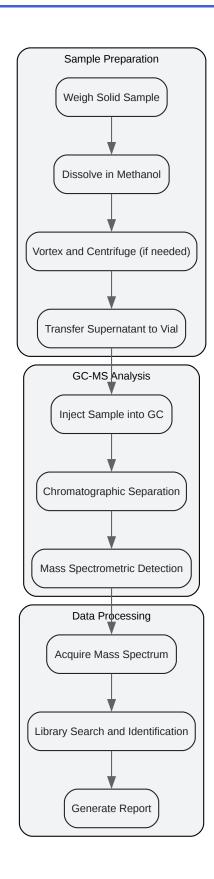
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Caption: Synthetic pathway from **ortho-methyl 4-Anilino-1-Boc-piperidine** to ortho-methylfentanyl.

Experimental Workflow for GC-MS Analysis

The diagram below outlines a typical workflow for the analysis of **ortho-methyl 4-Anilino-1-Boc-piperidine** using Gas Chromatography-Mass Spectrometry.





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Caption: A generalized workflow for the GC-MS analysis of **ortho-methyl 4-Anilino-1-Boc-piperidine**.

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